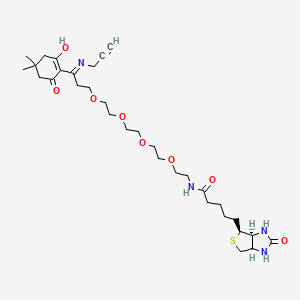

Dde Biotin-PEG4-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H50N4O8S |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m0/s1 |

InChI Key |

BDJHEZRAKBBIJH-LFERIPGTSA-N |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dde Biotin-PEG4-Alkyne for Researchers, Scientists, and Drug Development Professionals

Dde Biotin-PEG4-Alkyne is a versatile, cleavable biotinylating reagent that is instrumental in a wide array of applications within chemical biology, proteomics, and drug discovery. Its unique trifunctional architecture, comprising a terminal alkyne for click chemistry, a biotin (B1667282) moiety for affinity purification, and a hydrazine-labile Dde protecting group for controlled release, makes it an invaluable tool for the selective labeling, capture, and analysis of biomolecules.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and visual representations of key workflows to facilitate its effective use in the laboratory.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers enhanced solubility in aqueous media and reduces steric hindrance during conjugation reactions.[1][2] The key quantitative data for this reagent are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₃₂H₅₀N₄O₈S |

| Molecular Weight | 650.83 g/mol |

| CAS Number | 1802908-00-4 |

| Purity | Typically >95% |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF, and other organic solvents.[3] |

| Storage Conditions | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light.[4] |

Key Applications and Experimental Workflows

The primary utility of this compound lies in its ability to biotinylate azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the efficient and specific labeling of proteins, peptides, nucleic acids, and other molecules of interest. The incorporated biotin then serves as a high-affinity handle for capture and enrichment using streptavidin-coated resins. A critical feature is the Dde protecting group, which can be cleaved under mild conditions with hydrazine (B178648), enabling the release of the captured biomolecules for downstream analysis.[1][5]

Bioconjugation and Affinity Purification Workflow

The general workflow for using this compound for bioconjugation and affinity purification is depicted below. This process involves the initial "click" reaction to attach the biotin tag, followed by capture on a streptavidin matrix, and concluding with the cleavage and release of the target molecule.

Caption: General workflow for the use of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol provides a general method for the biotinylation of an azide-modified protein with this compound. Optimization may be required depending on the specific protein and its concentration.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Purification resin (e.g., desalting column or spin filter) to remove excess reagents.[6]

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO or water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to achieve a final concentration of 50-200 µM (a 5-10 fold molar excess over the protein is a good starting point).

-

Add the copper ligand stock solution to a final concentration of 250 µM.

-

Add the CuSO₄ stock solution to a final concentration of 50 µM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

-

-

Reaction Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification of the Biotinylated Protein:

-

Remove excess unreacted this compound and reaction components using a desalting column or a spin filter with an appropriate molecular weight cutoff (MWCO).[6]

-

Protocol 2: Cleavage of the Dde Protecting Group

This protocol describes the release of the biotinylated molecule from the streptavidin resin through the cleavage of the Dde group.

Materials:

-

Biotinylated molecule captured on streptavidin-coated beads

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

-

Preparation of Cleavage Solution:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Washing the Resin:

-

Wash the streptavidin beads with the captured biotinylated molecule extensively with the wash buffer to remove any non-specifically bound proteins.

-

-

Dde Cleavage:

-

Resuspend the washed beads in the 2% hydrazine/DMF solution.

-

Incubate at room temperature for 3-5 minutes with gentle agitation.[7][8]

-

Pellet the beads by centrifugation and carefully collect the supernatant containing the released molecule.

-

Repeat the hydrazine treatment two more times to ensure complete cleavage.[7][8]

-

-

Post-Cleavage Processing:

-

Combine the supernatants from the cleavage steps.

-

The released molecule can be further purified or directly used for downstream applications such as mass spectrometry or SDS-PAGE analysis.

-

Logical Relationship of Components in this compound

The functional components of this compound are logically interconnected to provide its unique capabilities. The diagram below illustrates these relationships.

Caption: Functional components of this compound.

Safety and Handling

This compound is intended for research use only.[4] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound|MSDS [dcchemicals.com]

An In-Depth Technical Guide to Dde Biotin-PEG4-Alkyne for Researchers and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Alkyne is a versatile chemical tool widely employed in life sciences research, particularly in the fields of proteomics, chemical biology, and drug discovery. This trifunctional molecule incorporates a biotin (B1667282) moiety for affinity purification, a terminal alkyne group for covalent ligation via click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The key feature of this reagent is the cleavable Dde linker, which allows for the mild release of biotinylated molecules from streptavidin or avidin (B1170675) supports, overcoming the harsh conditions typically required to disrupt the strong biotin-streptavidin interaction.[1][2] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for this compound.

Chemical Structure and Properties

This compound is characterized by its distinct functional components that enable a range of biochemical applications. The molecule consists of a biotin head group, a PEG4 spacer, a Dde cleavable linker, and a terminal alkyne.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₀N₄O₈S | [3] |

| Molecular Weight | 650.83 g/mol | [3] |

| CAS Number | 1802908-00-4 | [3] |

| Appearance | Solid (often described as a glass-like solid) | [2] |

| Purity | >95% (typically analyzed by HPLC) | [3] |

| Solubility | Soluble in DMSO, DMF, THF, DCM, and Chloroform. | [2] |

| Storage | Store at -20°C for long-term stability. | [4] |

Key Applications

The unique combination of functional groups in this compound makes it a valuable reagent for several advanced biochemical workflows.

Affinity Purification and Proteomics

This compound is extensively used for the enrichment of azide-modified biomolecules from complex mixtures such as cell lysates.[5] Biomolecules of interest can be metabolically, enzymatically, or chemically tagged with an azide (B81097) group. Subsequently, the alkyne group of this compound is covalently attached to the azide-tagged molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6] The biotinylated molecules can then be captured using streptavidin-coated beads. A key advantage of the Dde linker is the ability to release the captured molecules under mild conditions using hydrazine (B178648), preserving the integrity of the protein for downstream analysis like mass spectrometry.[1][7]

PROTAC (Proteolysis-Targeting Chimera) Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs.[4][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10] The alkyne group of this compound can be "clicked" to an azide-functionalized ligand for the target protein, while the biotin end can be used for purification or detection during the development and characterization of the PROTAC molecule.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein sample in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS buffer

-

20 µL of 10 mM this compound stock solution (final concentration ~1 mM)

-

-

Vortex briefly to mix.

-

Add 10 µL of 100 mM THPTA/TBTA solution. Vortex briefly.[11]

-

Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[11]

-

To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[11]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification (Optional):

-

The labeled protein can be purified from excess reagents using methods such as acetone (B3395972) precipitation or size-exclusion chromatography.

-

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of this compound-labeled proteins using streptavidin-agarose beads.

Materials:

-

Biotinylated protein sample from the previous protocol

-

Streptavidin-agarose beads (50% slurry)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Binding Buffer (e.g., PBS)

Procedure:

-

Prepare Streptavidin Beads:

-

Resuspend the streptavidin-agarose bead slurry.

-

Transfer an appropriate volume of the slurry to a new microcentrifuge tube.

-

Wash the beads three times with an equal volume of Wash Buffer. Centrifuge at a low speed (e.g., 1000 x g for 1 minute) between washes and discard the supernatant.

-

After the final wash, resuspend the beads in Binding Buffer to the original slurry concentration.

-

-

Binding:

-

Add the biotinylated protein sample to the prepared streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (1000 x g for 1 minute) and discard the supernatant.

-

Wash the beads five times with an excess volume of Wash Buffer to remove non-specifically bound proteins.

-

Cleavage and Elution of Captured Proteins

This protocol describes the release of the captured proteins from the streptavidin beads by cleaving the Dde linker with hydrazine.

Materials:

-

Protein-bound streptavidin beads from the previous protocol

-

Cleavage Buffer: 2% (v/v) hydrazine hydrate (B1144303) in DMF or 100 mM sodium phosphate (B84403) buffer. Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a fume hood. Prepare the solution fresh.[7][12]

-

Neutralization Solution (optional): 1 M HCl

Procedure:

-

Cleavage:

-

Elution:

-

Centrifuge the beads (e.g., 2000 x g for 2 minutes) and carefully collect the supernatant containing the eluted proteins.[7]

-

To maximize recovery, perform a second elution by resuspending the beads in a small volume of 50% acetonitrile (B52724) in water, centrifuging, and combining the supernatants.[7]

-

-

Sample Preparation for Downstream Analysis:

-

The collected eluate can be concentrated using a vacuum concentrator.

-

The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further sample processing like in-solution or in-gel digestion with trypsin is typically required.

-

Visualizations

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Dde Biotin-PEG4-TAMRA-PEG4 Alkyne | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. broadpharm.com [broadpharm.com]

- 12. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Mechanism of Dde Protecting Group Cleavage

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern peptide synthesis and chemical biology. Its unique cleavage conditions, orthogonal to the widely used Boc and Fmoc strategies, allow for the site-specific modification of complex biomolecules. This guide provides a comprehensive overview of the core mechanism of Dde protecting group cleavage, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Principles of Dde Protecting Group Chemistry

The Dde protecting group is valued for its stability under both acidic and basic conditions typically employed in solid-phase peptide synthesis (SPPS). It is resistant to trifluoroacetic acid (TFA), used for Boc-deprotection, and piperidine, used for Fmoc-deprotection[1][2]. This orthogonality is the cornerstone of its utility, enabling the selective deprotection of specific amine groups within a larger molecule.

The more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), was developed to address some of the limitations of Dde, such as its susceptibility to migration in the presence of free amines[1]. While ivDde offers enhanced stability, its removal can be more challenging.

The Chemical Mechanism of Dde Cleavage

The removal of the Dde protecting group is most commonly achieved through a nucleophilic attack by hydrazine (B178648) (N₂H₄)[1]. The reaction proceeds via a cyclization-elimination mechanism, resulting in the release of the free amine and the formation of a stable, chromophoric indazole derivative.

The mechanism can be summarized in the following steps:

-

Nucleophilic Attack: Hydrazine attacks one of the carbonyl groups of the dimedone ring system of the Dde group.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Elimination: Subsequent elimination of the protected amine and water leads to the formation of the 3,3-dimethyl-3,4,5,6,7,8-hexahydro-2H-indazol-4-one byproduct.

The formation of this indazole byproduct is particularly advantageous as it absorbs strongly at approximately 290 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction.

References

The Pivotal Role of the PEG4 Linker in Biotin-Alkyne Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the precise and efficient labeling of biomolecules is paramount for a myriad of applications, from proteomic analysis to targeted drug delivery. Biotin-alkyne reagents, which combine the high-affinity biotin-streptavidin interaction with the versatility of click chemistry, have emerged as powerful tools in this domain. Central to the functionality and efficacy of these reagents is the linker that connects the biotin (B1667282) and alkyne moieties. This technical guide delves into the critical role of the tetraethylene glycol (PEG4) linker in biotin-alkyne reagents, exploring its impact on solubility, steric hindrance, and overall performance in biological systems.

The Structure and Properties of the PEG4 Linker

The PEG4 linker is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This discrete length provides a well-defined spacer between the biotin and alkyne functional groups.

Key Physicochemical Properties of Biotin-PEG4-Alkyne:

| Property | Value | Reference(s) |

| Molecular Formula | C21H35N3O6S | [1][2] |

| Molecular Weight | ~457.58 g/mol | [1][2] |

| Purity | >95% (typically assessed by HPLC) | [1] |

| Solubility | Soluble in water, DMSO, DMF, and methanol | [1][3] |

| Appearance | White to grey amorphous solid | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Core Functions and Advantages of the PEG4 Linker

The inclusion of a PEG4 linker in biotin-alkyne reagents offers several distinct advantages that enhance their utility in bioconjugation and subsequent applications.

Enhanced Aqueous Solubility

Many biomolecules and organic probes are inherently hydrophobic, leading to challenges with aggregation and handling in aqueous biological buffers. The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the water solubility of the entire biotin-alkyne reagent. This increased solubility is crucial for maintaining the stability of the reagent in solution and ensuring efficient conjugation to target molecules in their native environment.[3][4]

Reduction of Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the biotin molecule and the alkyne reactive handle. This separation minimizes steric hindrance, which can otherwise impede the accessibility of either functional group.[4] For instance, a longer and more flexible linker allows the biotin moiety to bind more effectively to the deep binding pocket of streptavidin without being obstructed by the conjugated biomolecule.[5] While direct quantitative comparisons of steric hindrance for different PEG lengths in biotin-alkyne reagents are not extensively documented, the principle is well-established in bioconjugation. Shorter linkers may be suitable for applications requiring close proximity, while longer linkers are generally preferred to ensure independent functioning of the conjugated partners.[6]

Flexibility and Optimal Spacing

The PEG4 linker provides a flexible and extended connection, which is crucial for accommodating the conformational requirements of both the click chemistry reaction and the subsequent biotin-streptavidin binding. This flexibility allows the alkyne group to orient itself optimally for reaction with an azide-modified target and enables the biotin to readily access the binding sites on streptavidin.[4]

Minimal Immunogenicity

Polyethylene glycol is known for its low immunogenicity and ability to shield conjugated molecules from the immune system. While the short PEG4 linker may have a less pronounced "stealth" effect compared to longer PEG chains, its biocompatible nature is advantageous in applications involving live cells or in vivo studies.

Quantitative Comparison of PEG Linker Lengths

While direct quantitative data comparing the performance of biotin-alkyne reagents with different PEG linker lengths is limited in the readily available literature, studies on other bioconjugates, such as antibody-drug conjugates (ADCs), provide valuable insights into the general effects of PEG chain length.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |

| No PEG | ~15 | 1.0 | [7] |

| PEG2 | ~10 | 0.67 | [7] |

| PEG4 | ~7 | 0.47 | [7] |

| PEG8 | ~5 | 0.33 | [7] |

| PEG12 | ~5 | 0.33 | [7] |

| PEG24 | ~5 | 0.33 | [7] |

Data adapted from a study on ADCs, illustrating the general trend of decreased clearance with increasing PEG linker length.[7]

Table 2: Effect of PEG Linker Length on Binding Affinity

| PEG Linker Length | IC50 (nM) | Relative Binding Affinity | Reference |

| PEG2 | 1.5 ± 0.2 | High | [8] |

| PEG4 | 2.1 ± 0.3 | High | [8] |

| PEG6 | 2.3 ± 0.4 | High | [8] |

| PEG12 | 3.5 ± 0.5 | Moderate | [8] |

Data from a study on a 68Ga-labeled NOTA-conjugated antagonistic analog of Bombesin, showing that shorter PEG linkers can sometimes result in higher binding affinity.[8] It is important to note that the optimal PEG length can be context-dependent, and what holds for one system may not be directly transferable to another.

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotin-PEG4-alkyne reagents. The following are representative protocols for key experiments.

Protocol 1: Labeling of Proteins with Biotin-PEG4-Alkyne via Click Chemistry

This protocol describes the labeling of an azide-modified protein with biotin-PEG4-alkyne using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-modified protein (e.g., metabolically labeled with an azide-containing amino acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Biotin-PEG4-Alkyne (stock solution in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water).

-

Sodium ascorbate (B8700270) (freshly prepared stock solution in water).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with PBS.

-

Add Biotin-PEG4-Alkyne: Add a 10- to 50-fold molar excess of the biotin-PEG4-alkyne stock solution to the protein solution.

-

Prepare the Click-IT® Reaction Cocktail: In a separate tube, pre-mix the following components in order:

-

Copper(II) sulfate

-

THPTA (to chelate and stabilize the copper)

-

Sodium ascorbate (to reduce Cu(II) to the active Cu(I) state)

-

-

Initiate the Click Reaction: Add the freshly prepared Click-IT® reaction cocktail to the protein/biotin-alkyne mixture.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

-

Purification: Remove the excess, unreacted biotin-PEG4-alkyne and copper catalyst using a desalting column or by dialysis against PBS.

-

Quantification and Storage: Determine the concentration of the biotinylated protein and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Streptavidin Pull-Down Assay of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-conjugated magnetic beads.

Materials:

-

Cell lysate containing biotin-PEG4-alkyne labeled proteins.

-

Streptavidin-conjugated magnetic beads.

-

Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry, or a buffer with high biotin concentration for functional assays).

-

Magnetic rack.

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Equilibration: Wash the beads three times with Binding/Wash Buffer to remove any preservatives and equilibrate the beads.

-

Binding: Add the cell lysate containing the biotinylated proteins to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads extensively (at least five times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using one of the following methods:

-

For Mass Spectrometry (Denaturing Elution): Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins ready for gel electrophoresis and subsequent in-gel digestion.

-

For Functional Assays (Non-Denaturing Elution): Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes at room temperature with gentle agitation. The supernatant will contain the eluted, functional proteins.[9]

-

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the enzymatic digestion of proteins captured on streptavidin beads for subsequent identification by mass spectrometry.

Materials:

-

Streptavidin beads with bound biotinylated proteins (after washing steps from Protocol 2).

-

Reduction Buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate).

-

Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate).

-

Trypsin solution (sequencing grade).

-

Digestion Buffer (50 mM ammonium bicarbonate).

-

Quenching Solution (e.g., 1% formic acid).

Procedure:

-

Reduction: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30-60 minutes.

-

Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 30-45 minutes.

-

Washing: Wash the beads twice with Digestion Buffer to remove DTT and iodoacetamide.

-

Digestion: Resuspend the beads in Digestion Buffer and add trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.[10]

-

Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Peptide Elution: Perform a second elution of peptides from the beads using a solution of 50% acetonitrile/5% formic acid.

-

Sample Preparation for MS: Combine the supernatant and the eluate, and process for mass spectrometry analysis (e.g., desalting using a C18 tip).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified overview of the EGFR signaling pathway, a common target for studies using biotinylated probes.

Experimental Workflow Diagram

Caption: A typical workflow for proteomic analysis using biotin-PEG4-alkyne for protein enrichment.

Conclusion

The PEG4 linker is a critical component of biotin-alkyne reagents, imparting favorable properties that are essential for successful bioconjugation and downstream applications. Its ability to enhance aqueous solubility, reduce steric hindrance, and provide a flexible spacer makes it a versatile choice for a wide range of research, diagnostic, and therapeutic development endeavors. While direct quantitative comparisons with other PEG linker lengths for biotin-alkyne reagents are not extensively available, the principles derived from related fields underscore the importance of optimizing linker length for specific applications. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize biotin-PEG4-alkyne reagents in their work.

References

- 1. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. goldbio.com [goldbio.com]

- 10. usherbrooke.ca [usherbrooke.ca]

An In-depth Technical Guide to Cleavable Biotin Probes for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The powerful interaction between biotin (B1667282) and streptavidin is a cornerstone of many biological assays, particularly in the field of proteomics for the enrichment and purification of proteins of interest. However, the very strength of this interaction, one of the strongest non-covalent bonds known in nature, presents a significant challenge: the harsh, denaturing conditions required to elute biotinylated molecules from streptavidin matrices often co-purify contaminants and can be incompatible with downstream analytical techniques like mass spectrometry.[1][2]

Cleavable biotin probes have emerged as an elegant solution to this problem. These reagents incorporate a labile linker between the biotin moiety and the reactive group that attaches to the target protein. This design allows for the efficient capture of biotinylated proteins on streptavidin supports, followed by their release under mild and specific conditions that preserve protein integrity and sample purity. This guide provides a comprehensive overview of the major classes of cleavable biotin probes, their chemical principles, and their applications in modern proteomics workflows.

Core Concepts: The Anatomy of a Cleavable Biotin Probe

A cleavable biotin probe is a trifunctional molecule typically composed of three key components:

-

A Reactive Group: This functional group dictates the probe's targeting strategy, enabling its covalent attachment to specific amino acid residues or functional groups on proteins. Common reactive groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine (B10760008) residues), maleimides for targeting sulfhydryl groups (cysteine residues), and bio-orthogonal handles like alkynes or azides for "click" chemistry applications.

-

A Cleavable Linker: This is the defining feature of the probe, a chemically labile bond that can be selectively broken under specific conditions. The choice of cleavable linker determines the elution strategy and the nature of the residual mass tag left on the protein after cleavage.

-

A Biotin Moiety: This serves as the high-affinity handle for capturing the probe-labeled protein complex onto a streptavidin- or avidin-functionalized solid support.

Major Classes of Cleavable Biotin Probes

Several classes of cleavable linkers have been developed, each with its own unique cleavage chemistry, advantages, and considerations.

Disulfide-Based Cleavable Probes

Disulfide bonds are readily cleaved under mild reducing conditions, making them a popular choice for cleavable linkers.

-

Cleavage Chemistry: The disulfide bond is reduced to two thiol groups by the addition of a reducing agent.

-

Advantages: The cleavage conditions are generally mild and compatible with downstream enzymatic assays.

-

Considerations: The intracellular environment is reducing, which can lead to premature cleavage of the probe if used in live-cell applications.

Acid-Cleavable Probes

These probes incorporate linkers that are stable at neutral pH but hydrolyze under acidic conditions. A prominent example is the dialkoxydiphenylsilane (DADPS) linker.

-

Cleavage Chemistry: The silicon-oxygen bonds in the DADPS linker are labile in the presence of acid, leading to the release of the biotin moiety.

-

Advantages: The cleavage is highly specific and efficient under mild acidic conditions. The DADPS linker, in particular, is known for its high selectivity and the small mass tag it leaves behind.[1][3]

-

Considerations: The acidity required for cleavage may not be suitable for all proteins or downstream applications.

Photocleavable (PC) Probes

PC linkers contain a photolabile group, typically a 2-nitrobenzyl moiety, that breaks upon exposure to UV light.

-

Cleavage Chemistry: Irradiation with UV light (typically around 365 nm) induces a photochemical reaction that cleaves the linker.

-

Advantages: Cleavage is rapid and can be precisely controlled both spatially and temporally. The elution is reagent-free, minimizing potential contamination.

-

Considerations: The UV irradiation may cause damage to sensitive proteins or nucleic acids. The efficiency of cleavage can be influenced by the local environment of the probe.

Diazobenzene-Based Cleavable Probes

These linkers are cleaved by reduction with sodium dithionite (B78146).

-

Cleavage Chemistry: The azo bond in the diazobenzene group is reduced, leading to the fragmentation of the linker.

-

Advantages: The cleavage is specific and occurs under mild reducing conditions that are orthogonal to disulfide bond reduction.

-

Considerations: Sodium dithionite can be unstable and may have side reactions with other functional groups.

Quantitative Comparison of Common Cleavable Biotin Probes

The selection of a cleavable biotin probe is a critical decision in experimental design. The following table summarizes key quantitative parameters for some of the most widely used cleavable linkers to aid in this selection process.

| Cleavable Linker Type | Cleavage Reagent/Condition | Cleavage Time | Cleavage Efficiency (%) | Mass Remnant (Da) |

| Disulfide | 50 mM Dithiothreitol (DTT) or 10 mM 2-Mercaptoethanol | 30 min - 2 h | >90 | Variable (e.g., 188.25 for a specific disulfide biotin azide)[4] |

| DADPS (Acid-Cleavable) | 10% Formic Acid | 30 min | >98 | 143[1][3][5][6] |

| Photocleavable (PC) | UV light (365 nm) | < 5 min | Quantitative | Variable (leaves a 5'-phosphate on oligonucleotides)[7] |

| Diazobenzene | 50 mM Sodium Dithionite | 1 h | >90 | Variable |

Experimental Protocols

General Workflow for Affinity Purification using Cleavable Biotin Probes

The following diagram illustrates a typical workflow for the enrichment of proteins using cleavable biotin probes.

Figure 1. A generalized experimental workflow for proteomic studies using cleavable biotin probes.

Detailed Protocol for Affinity Purification with DADPS (Acid-Cleavable) Biotin Probes

This protocol is adapted for the enrichment of proteins labeled with a DADPS-containing biotin probe.[8]

-

Protein Labeling:

-

Perform the labeling of your protein sample with the DADPS-biotin probe according to the manufacturer's instructions or your established protocol. This typically involves incubating the protein sample with the probe for a specific time at a controlled temperature.

-

Quench the reaction to deactivate any unreacted probe.

-

-

Binding to Streptavidin Resin:

-

Equilibrate the required amount of streptavidin agarose (B213101) resin by washing it two times with 1 mL of PBS and once with 1 mL of a suitable resuspension buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% SDS).[8]

-

Add the labeled protein sample to the equilibrated resin and incubate on a rotator for 2 hours at 4°C to allow for efficient binding.

-

-

Washing:

-

Elution:

-

Resuspend the washed beads in 100 µL of 5% formic acid in water.[8]

-

Incubate at room temperature for 30 minutes to cleave the DADPS linker.[8]

-

Centrifuge the beads for 2 minutes at 2,000 x g and carefully collect the supernatant containing the eluted proteins.[8]

-

Repeat the elution step with another 100 µL of 5% formic acid and combine the eluents to maximize recovery.[8]

-

Detailed Protocol for Affinity Purification with Disulfide-Based Biotin Probes

This protocol is designed for the elution of proteins labeled with a disulfide-containing biotin probe.

-

Protein Labeling and Binding: Follow steps 1 and 2 as described for the DADPS protocol, using your specific disulfide-biotin probe.

-

Washing: Perform the washing steps as described in the DADPS protocol to ensure the removal of non-specific binders.

-

Elution:

-

Prepare a fresh elution buffer containing a reducing agent. A common elution buffer is 50 mM DTT in PBS.

-

Resuspend the washed beads in the elution buffer.

-

Incubate at room temperature for 1-2 hours with gentle agitation to facilitate the cleavage of the disulfide bonds.

-

Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

-

Applications in Proteomics

Cleavable biotin probes are versatile tools with broad applications in proteomics research.

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

In chemoproteomics, small molecule probes are used to explore the proteome. Cleavable biotin tags are often incorporated into these probes to facilitate the identification of protein targets. The following diagram illustrates a typical chemoproteomics workflow.

Figure 2. A representative workflow for a chemoproteomics experiment utilizing a cleavable biotin probe.

Proximity-Dependent Biotinylation (e.g., TurboID)

Proximity labeling techniques, such as TurboID, utilize an enzyme (e.g., a promiscuous biotin ligase) fused to a protein of interest to biotinylate nearby proteins. The use of cleavable biotin probes in conjunction with these methods allows for the efficient identification of protein-protein interaction networks and the characterization of subcellular proteomes.

References

- 1. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoproteomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to Dde Biotin-PEG4-Alkyne: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dde Biotin-PEG4-Alkyne, a versatile chemical tool with significant applications in biomedical research and drug development. This document details its physicochemical properties, core applications, and provides comprehensive experimental protocols for its use.

Core Properties of this compound

This compound is a multifunctional molecule that integrates a biotin (B1667282) moiety for affinity purification, a PEG4 spacer to enhance solubility, an alkyne group for click chemistry reactions, and a cleavable Dde linker. This combination of features makes it a powerful reagent for the selective labeling, capture, and release of biomolecules.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₀N₄O₈S | [1][2] |

| Molecular Weight | 650.83 g/mol | [1][2] |

| CAS Number | 1802908-00-4 | [1] |

| Purity | Typically >95% | [2] |

| Appearance | Solid powder | [2] |

| Storage Conditions | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C | [2] |

Key Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of advanced applications, primarily centered around bioconjugation and affinity purification.

Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a valuable PEG-based linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The alkyne group allows for the convenient attachment of an azide-modified ligand for the target protein or the E3 ligase via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Click Chemistry and Biotinylation

The terminal alkyne group enables the covalent attachment of this compound to molecules containing an azide (B81097) group through the highly efficient and specific "click" reaction.[4] This allows for the biotinylation of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for subsequent detection, purification, or immobilization. The hydrophilic PEG4 spacer helps to improve the solubility of the labeled molecules in aqueous environments.[4]

Cleavable Linker for Affinity Purification

A key feature of this reagent is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, which can make the elution of biotinylated molecules from streptavidin affinity columns challenging. The Dde linker is stable under many biochemical conditions but can be readily cleaved under mild conditions using hydrazine (B178648).[4][5] This allows for the efficient release of captured biomolecules from streptavidin beads, overcoming a major limitation of traditional biotin-based affinity purification.[5]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for the conjugation of this compound to an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

-

Solvents (e.g., DMSO, t-BuOH/water)

-

Reaction buffer (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[6]

-

Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 300 mM).[6]

-

Prepare a stock solution of the copper ligand (TBTA or THPTA) in a suitable solvent (e.g., 100 mM THPTA in water).[6]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound.

-

Add the reaction buffer.

-

Add the copper ligand solution (e.g., 10 µL of 100 mM THPTA).[6]

-

Add the CuSO₄ solution (e.g., 10 µL of 20 mM CuSO₄).[6] Vortex briefly to mix.

-

-

Initiation of the Reaction:

-

To initiate the click reaction, add the freshly prepared Sodium Ascorbate solution (e.g., 10 µL of 300 mM).[6] Vortex the mixture thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be left overnight. Protect the reaction from light.

-

-

Purification:

-

The resulting biotinylated conjugate can be purified using standard techniques such as HPLC, size-exclusion chromatography, or precipitation.

-

Cleavage of the Dde Linker

This protocol describes the release of the biotinylated molecule from streptavidin beads by cleaving the Dde linker.

Materials:

-

Biotinylated molecule captured on streptavidin-coated beads

-

Hydrazine monohydrate solution (e.g., 2% v/v in DMF or aqueous buffer)

-

Wash buffers (e.g., PBS with or without detergents)

-

Collection tubes

Procedure:

-

Washing:

-

Wash the streptavidin beads with the captured biotinylated molecule extensively with a suitable wash buffer to remove any non-specifically bound proteins.

-

-

Cleavage Reaction:

-

Resuspend the beads in a 2% hydrazine solution.[7] The reaction can be carried out in an organic solvent like DMF or in an aqueous buffer, depending on the stability of the target molecule.

-

Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 30-60 minutes.[2] Incubation times and temperatures may need to be optimized for specific applications.

-

-

Elution:

-

Centrifuge the beads to pellet them.

-

Carefully collect the supernatant, which now contains the released molecule.

-

-

Further Processing:

-

The eluted sample can then be further processed for downstream analysis, such as mass spectrometry or SDS-PAGE. The small molecular fragment remaining on the labeled protein after cleavage has a mass of 55.07 Da.[5]

-

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams depict a typical experimental workflow and the underlying chemical principles.

Caption: Experimental workflow for the synthesis, purification, and analysis of a PROTAC using this compound.

Caption: Logical relationship of labeling, capture, and release using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. peptide.com [peptide.com]

In-Depth Technical Guide: Dde Biotin-PEG4-Alkyne - Solubility and Storage

This guide provides detailed technical information and protocols for researchers, scientists, and drug development professionals on the solubility and storage of Dde Biotin-PEG4-Alkyne.

Compound Overview

This compound is a versatile reagent used in bioconjugation and proteomics. It incorporates a biotin (B1667282) moiety for detection or purification, a PEG4 spacer to enhance solubility in aqueous media, and an alkyne group for click chemistry reactions.[1][2] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group offers the advantage of cleavability under mild conditions, allowing for the release of biotinylated molecules.

Solubility

The solubility of this compound is dependent on the solvent system. Due to its hydrophilic PEG spacer, it exhibits improved solubility in aqueous solutions compared to non-PEGylated counterparts.[1][2] For reproducible results, it is crucial to use high-purity, anhydrous solvents.

Solvent Systems

The following table summarizes the solubility of this compound in various solvent systems.

| Solvent System | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (153.65 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [3] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.84 mM) | Forms a clear solution. | [3][5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.84 mM) | Forms a clear solution. | [3] |

Experimental Protocol: Preparation of Stock and Working Solutions

2.2.1 Preparation of a High-Concentration DMSO Stock Solution

-

Equilibrate the vial of this compound to room temperature before opening.

-

Add the desired volume of newly opened, anhydrous DMSO to the vial to achieve the target concentration (e.g., 100 mg/mL).

-

Vortex the solution for 30 seconds to 1 minute to aid dissolution.

-

If precipitation or particulates are observed, sonicate the solution in a water bath for 5-10 minutes. Gentle heating can also be applied if necessary.[3]

-

Visually inspect the solution to ensure it is clear and free of particulates before use.

2.2.2 Preparation of an Aqueous Working Solution for In Vivo Experiments

The following protocol describes the preparation of a working solution in a mixed solvent system. It is recommended to prepare these solutions fresh on the day of use.[3]

-

Begin by preparing a stock solution of this compound in DMSO as described in section 2.2.1.

-

In a separate sterile tube, combine the other components of the solvent system (e.g., PEG300, Tween-80, and Saline).

-

Add the DMSO stock solution to the aqueous solvent mixture dropwise while vortexing to prevent precipitation.

-

Ensure the final solution is clear and homogenous before administration.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The recommended storage conditions vary for the solid compound and solutions.

Storage Conditions

The following table summarizes the recommended storage conditions.

| Form | Storage Temperature | Duration | Additional Notes | Citation |

| Solid (Lyophilized Powder) | -20°C | Long-term (months to years) | Store in a dry, dark environment. Can be stored for over 3 years if handled properly. | [1][6][7] |

| Solid (Lyophilized Powder) | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. | [6] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

Handling Workflow

The following diagram illustrates the recommended workflow for handling, dissolving, and storing this compound.

Caption: Workflow for handling and storage of this compound.

References

- 1. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]

- 2. Dde Biotin-PEG4-Picolyl azide - CD Bioparticles [cd-bioparticles.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gentaur.com [gentaur.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Applications of Biotin-Alkyne Tags in Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of biotin-alkyne tags, their applications in bio-orthogonal chemistry, and their pivotal role in modern molecular biology, proteomics, and drug discovery. It details the underlying principles of click chemistry, compares different tagging strategies, and offers detailed protocols for practical implementation.

Introduction: The Power of Bio-orthogonal Chemistry

In the complex environment of a living cell, the ability to selectively label and track specific biomolecules is paramount. Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a premier bio-orthogonal tool for its high specificity, efficiency, and biocompatibility under physiological conditions.[1][2]

At the heart of many of these applications lies the biotin-alkyne tag . This molecule combines the small, bio-inert alkyne group with the high-affinity binding properties of biotin (B1667282).[3] The alkyne serves as a chemical handle that can be selectively "clicked" onto a corresponding azide-modified biomolecule. The biotin moiety then acts as a powerful affinity tag, enabling the highly efficient enrichment and purification of the labeled molecules using streptavidin- or avidin-coated resins.[2][4] This two-step approach allows for the sensitive detection and identification of biomolecules from complex mixtures like cell lysates.[2]

The Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism enabling the use of biotin-alkyne tags is the CuAAC reaction. This reaction forms a stable triazole linkage between a terminal alkyne (on the biotin tag) and an azide (B81097) group that has been metabolically or chemically incorporated into a target biomolecule.[1][5] The reaction is highly efficient and specific, with the azide and alkyne groups being virtually absent in natural biological systems, thus preventing off-target reactions.[6]

A typical workflow involves three main stages:

-

Labeling: Introduction of an azide-functionalized precursor (e.g., a non-canonical amino acid or a modified sugar) into cells or organisms, where it is incorporated into newly synthesized proteins, glycans, or other biomolecules.[1]

-

Ligation (Click Reaction): The azide-labeled biomolecules are covalently linked to a biotin-alkyne tag through the CuAAC reaction.[7]

-

Enrichment and Analysis: The biotinylated molecules are captured using streptavidin affinity chromatography (pull-down) and subsequently analyzed, typically by mass spectrometry.[2][7]

// Invisible edges to enforce order NascentProtein -> Lysate [style=invis, minlen=2]; BiotinylatedProtein -> StreptavidinBeads [style=invis, minlen=2]; } end_dot

Key Applications in Molecular Biology

Metabolic Labeling of Nascent Proteins (BONCAT)

Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique used to identify and quantify newly synthesized proteins (NSPs).[8][9] Cells are cultured with an azide-bearing analog of methionine, such as azidohomoalanine (AHA), which is incorporated into proteins during translation.[1] Following cell lysis, a biotin-alkyne tag is attached to the AHA-containing proteins via click chemistry. This allows for the selective enrichment of the nascent proteome and provides a snapshot of the cell's translational activity in response to various stimuli.[8][10]

Profiling Post-Translational Modifications (PTMs)

Biotin-alkyne tags are instrumental in studying dynamic PTMs. By introducing metabolic precursors containing an azide or alkyne handle, specific PTMs can be tagged and enriched. For example:

-

Glycosylation: Cells can be fed with azide-modified sugars (e.g., peracetylated N-azidoacetylglucosamine, Ac4GlcNAz) to label O-GlcNAcylated proteins.[11] Subsequent click reaction with a biotin-alkyne tag enables the enrichment and identification of these modified proteins, which is crucial for studying cellular signaling.[11][12]

-

Palmitoylation: Clickable analogues of palmitic acid can be used to study protein lipidation, allowing for the enrichment and identification of proteins with this fatty acid modification.[1]

Activity-Based Protein Profiling (ABPP) and Drug Target ID

In ABPP, specialized chemical probes are designed to covalently bind to the active sites of a specific class of enzymes.[13] By including an alkyne handle on the probe, biotin can be "clicked" on after the probe has bound to its protein targets within a complex proteome. This enables the enrichment of the target enzymes for identification by mass spectrometry, facilitating drug discovery and mechanism-of-action studies.[2]

A Critical Choice: Cleavable vs. Uncleavable Biotin-Alkyne Tags

The extremely strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is a double-edged sword.[14] While it allows for highly efficient protein capture, it makes the subsequent elution of captured proteins for mass spectrometry analysis difficult, often requiring harsh, denaturing conditions that can lead to the co-elution of streptavidin fragments and background contaminants.[13][15]

To overcome this, a variety of cleavable biotin-alkyne tags have been developed. These tags incorporate a linker between the biotin and alkyne moieties that can be broken under specific, mild conditions.[13][16] This allows for the release of the captured biomolecules while the biotin group remains bound to the streptavidin resin, leading to cleaner samples and improved analytical results.[13][16]

Comparative Analysis of Biotin-Alkyne Tags

| Tag Type | Cleavage Condition | Advantages | Disadvantages | Mass Remnant |

| Uncleavable | N/A (Harsh Denaturation) | Simple structure, commercially available. | Harsh elution contaminates sample with streptavidin; strong binding can hinder detection of low-abundance proteins.[9][13] | N/A |

| Photocleavable (PC) | UV Light (~365 nm) | Mild, specific cleavage.[13][16] | Can be inefficient; may cause photo-oxidation of sensitive amino acids.[17] | Varies |

| Acid-Cleavable (DADPS) | Mild Acid (e.g., 10% Formic Acid) | Highly efficient and rapid cleavage under mild conditions compatible with MS.[9][13][16] Leaves a small mass tag.[16] | Not compatible with acid-labile PTMs or acid-based elution from antibody beads.[9][17][18] | 143 Da[16] |

| Base-Cleavable (Dde) | Hydrazine (2%) | High labeling efficiency.[12] | Hydrazine is toxic and requires careful handling. | Varies |

| Redox-Cleavable (Diazo) | Sodium Dithionite (50 mM) | Specific cleavage condition.[13][16] | Dithionite can be incompatible with some downstream analyses. | Varies |

Quantitative Performance Data

Recent studies have highlighted the superior performance of cleavable linkers, particularly DADPS, in proteomics workflows.

| Comparison Metric | Uncleavable Biotin-Alkyne | DADPS Cleavable Biotin-Alkyne | Fold Change/Improvement | Source |

| Identified AHA Peptides (1mg tissue) | ~1400 | ~3500 | ~2.5x | [10] |

| Identified Proteins (TMT Quantification) | ~1000 | ~1600 | >50% Increase | [8][9][10] |

| Overall Peptide Identifications | Lower | More than double | >2x | [19] |

The improved performance of the DADPS linker is attributed to several factors, including more favorable elution properties of the tagged peptides from the enrichment resin and better ionization efficiency in the mass spectrometer.[8][18]

Experimental Protocols

Protocol 1: BONCAT for Nascent Protein Labeling and Enrichment

This protocol outlines the key steps for labeling newly synthesized proteins in cultured cells using AHA, followed by a click reaction with a cleavable DADPS biotin-alkyne tag and enrichment for mass spectrometry.

A. Metabolic Labeling

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium for a brief period (e.g., 30-60 minutes) to deplete intracellular methionine pools.

-

Replace the starvation medium with methionine-free medium supplemented with Azidohomoalanine (AHA) at a final concentration of 25-50 µM.

-

Incubate for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

-

Wash cells twice with ice-cold PBS, harvest, and pellet by centrifugation. The cell pellet can be stored at -80°C.

B. Cell Lysis

-

Resuspend the cell pellet in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris, pH 8.0) supplemented with protease inhibitors.[20]

-

Lyse the cells by probe sonication on ice. Ensure the lysate is no longer viscous.[20]

-

Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

C. Click Reaction with DADPS Biotin-Alkyne This protocol is for a 1 mL lysate sample. Reagent volumes should be scaled accordingly.[21]

-

To 1 mg of protein lysate, add the following reagents in order, vortexing after each addition:

-

DADPS Biotin-Alkyne: 10 µL of a 4 mM stock in DMSO (final concentration: 40 µM).[21]

-

Copper(II) Sulfate: 20 µL of a 100 mM stock in water (final concentration: 2 mM).[15]

-

Copper(I)-stabilizing ligand (e.g., THPTA): 125 µL of a stock solution.

-

Reducing Agent (e.g., Sodium Ascorbate): 20 µL of a freshly prepared 1 M stock in water (final concentration: 20 mM).[15]

-

-

Incubate the reaction for 1-2 hours at room temperature with end-over-end rotation.

D. Protein Precipitation and Digestion (DiDBiT Strategy) The Direct Detection of Biotin-containing Tags (DiDBiT) strategy, which involves peptide-level enrichment, has been shown to be superior to protein-level enrichment.[9][18][22]

-

Precipitate the protein from the click reaction mixture using a methanol/chloroform procedure to remove excess reagents.

-

Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris, pH 8.0).

-

Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

-

Alkylate cysteines with iodoacetamide (B48618) (40 mM) for 30 minutes at room temperature in the dark.[21]

-

Dilute the urea concentration to <1.5 M with 100 mM Tris buffer.

-

Digest the proteins to peptides overnight at 37°C using sequencing-grade trypsin.

-

Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column.

E. Enrichment of Biotinylated Peptides

-

Equilibrate high-capacity streptavidin agarose (B213101) beads by washing them three times with an appropriate wash buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[9][23]

-

Resuspend the desalted peptides in the wash buffer and add them to the equilibrated streptavidin beads.[9]

-

Incubate for 1-2 hours at 4°C with rotation to allow for binding.[9]

-

Pellet the beads by centrifugation and collect the supernatant (unbound fraction).

-

Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with buffers of increasing stringency (e.g., wash buffer, high salt buffer, urea buffer, and finally water).

F. Cleavage and Elution

-

To cleave the DADPS linker, resuspend the washed beads in a 10% formic acid solution.[13][16]

-

Incubate for 30-60 minutes at room temperature with agitation.[13][16]

-

Pellet the beads and carefully collect the supernatant, which now contains the enriched, formerly biotinylated peptides.

-

Desalt the eluted peptides using a C18 tip or column prior to LC-MS/MS analysis.

Protocol 2: Pull-Down of a Biotinylated Bait Protein

This protocol is for confirming a protein-protein interaction where one protein (the "bait") is biotinylated and used to capture its interacting partner (the "prey") from a cell lysate.

-

Immobilize Bait Protein:

-

Resuspend streptavidin magnetic beads and transfer the required amount to a fresh tube.[23]

-

Wash and equilibrate the beads three times with a binding/wash buffer (e.g., TBS).[23]

-

Add the purified, biotinylated bait protein to the equilibrated beads and incubate for >30 minutes at room temperature or 4°C to allow for binding.[23]

-

Wash the beads to remove any unbound bait protein.[24]

-

-

Block Beads:

-

Bind Prey Protein:

-

Wash:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times (3-5x) with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted depending on the strength of the interaction.[25]

-

-

Elute and Analyze:

-

Elute the captured prey protein from the bait protein using an elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or an SDS-PAGE sample buffer).[24]

-

Analyze the eluted proteins by Western blot using an antibody against the prey protein or by mass spectrometry to identify unknown interactors.

-

Conclusion and Future Outlook

Biotin-alkyne tags, used in conjunction with bio-orthogonal click chemistry, have become an indispensable part of the molecular biologist's toolkit. Their versatility enables a wide range of applications, from tracking protein synthesis and PTMs to identifying drug targets. The development of cleavable linkers, especially the acid-cleavable DADPS tag, has significantly enhanced the sensitivity and reliability of proteomic analyses by simplifying sample preparation and reducing background contamination.[8][17] As new bio-orthogonal reactions and more sophisticated cleavable tags are developed, the precision and scope of these powerful chemical tools will continue to expand, promising deeper insights into the complex molecular machinery of life.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 3. Biotin alkyne, 773888-45-2 | BroadPharm [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tenovapharma.com [tenovapharma.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. neb.com [neb.com]

- 24. fishersci.co.uk [fishersci.co.uk]

- 25. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for Dde Biotin-PEG4-Alkyne Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-Alkyne is a versatile chemical probe used for the biotinylation of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This reagent features a terminal alkyne group for the click reaction, a biotin (B1667282) moiety for subsequent detection or enrichment, and a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance.[1]

A key feature of this molecule is the incorporation of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. This linker is stable under a wide range of experimental conditions but can be readily cleaved under mild conditions using hydrazine (B178648).[3][4] This cleavability is particularly advantageous in proteomics and other applications where the release of biotinylated molecules from streptavidin is desired, thereby reducing the background of non-specifically bound proteins and facilitating downstream analysis such as mass spectrometry.[3][4]

These application notes provide a detailed protocol for the use of this compound in the labeling, enrichment, and subsequent cleavage of azide-modified proteins.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

| Reagent | Stock Concentration | Final Concentration | Notes |

| Azide-modified Protein | 1-5 mg/mL | 10-50 µM | Optimal concentration may vary depending on the protein and the extent of azide (B81097) modification. |

| This compound | 10 mM in DMSO | 100-500 µM | A 2 to 10-fold molar excess over the azide-modified protein is recommended. |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM | |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 5 mM | A 5:1 ligand to copper ratio is recommended to stabilize the Cu(I) ion and protect biomolecules.[5] |

| Sodium Ascorbate (B8700270) | 100 mM in H₂O (freshly prepared) | 5 mM | Acts as a reducing agent to generate the active Cu(I) catalyst.[5] |

Table 2: Typical Reaction Parameters for Dde Linker Cleavage

| Parameter | Condition | Notes |

| Cleavage Reagent | 2% (v/v) Hydrazine in DMF or aqueous buffer | The concentration of hydrazine should not exceed 2% to avoid potential side reactions. |

| Incubation Time | 30-60 minutes | |

| Temperature | Room Temperature | |

| Expected Cleavage Efficiency | >95% | Cleavage efficiency can be monitored by analyzing the released proteins. |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol details the steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein sample

-

This compound (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (20 mM stock in H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in H₂O)

-

Sodium Ascorbate (100 mM stock in H₂O, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Protein LoBind tubes

Procedure:

-

Prepare the Protein Sample: In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 25 µM) in PBS.

-

Add this compound: Add the 10 mM this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 250 µM). Mix gently by pipetting.

-

Prepare the Click-IT® Catalyst Solution: In a separate tube, prepare the catalyst solution by adding the reagents in the following order. It is critical to add the sodium ascorbate last to initiate the Cu(I) formation immediately before addition to the protein sample.

-

PBS

-

Copper(II) Sulfate (to a final concentration of 1 mM)

-

THPTA (to a final concentration of 5 mM)

-

Sodium Ascorbate (to a final concentration of 5 mM)

-

-

Initiate the Click Reaction: Add the freshly prepared Click-IT® catalyst solution to the protein/alkyne mixture. The final volume should be adjusted with PBS as needed.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

Remove Excess Reagents: After the reaction is complete, remove the excess this compound and copper catalyst using a desalting column or dialysis against PBS.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose (B213101)

This protocol describes the capture of Dde-biotinylated proteins using streptavidin-functionalized agarose beads.

Materials:

-

Dde-biotinylated protein sample from Protocol 1

-

Streptavidin Agarose Resin (50% slurry)

-

Wash Buffer 1 (e.g., PBS with 0.1% SDS)

-

Wash Buffer 2 (e.g., PBS)

-

Protein LoBind tubes

Procedure:

-

Prepare Streptavidin Beads: Resuspend the streptavidin agarose resin slurry. Transfer the desired amount of slurry to a new tube.

-

Wash the Beads: Wash the beads twice with Wash Buffer 2. Centrifuge at a low speed (e.g., 1000 x g) for 2 minutes between washes and discard the supernatant.

-

Bind Biotinylated Protein: Add the Dde-biotinylated protein sample to the washed streptavidin beads.

-

Incubate: Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding of the biotinylated protein to the streptavidin.

-

Wash Away Non-bound Proteins: Pellet the beads by centrifugation and discard the supernatant.

-